Br-PEG4-methyl acetate
CAS No.:
Cat. No.: VC16016038
Molecular Formula: C11H21BrO6
Molecular Weight: 329.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H21BrO6 |
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Molecular Weight | 329.18 g/mol |
IUPAC Name | methyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate |
Standard InChI | InChI=1S/C11H21BrO6/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h2-10H2,1H3 |
Standard InChI Key | HWNBXYOTWICDGW-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)COCCOCCOCCOCCBr |
Introduction
Chemical and Structural Characteristics of Br-PEG4-Methyl Acetate
Molecular Architecture and Physicochemical Properties
Br-PEG4-methyl acetate features a 14-atom backbone comprising four ethylene glycol units, a bromine atom at the terminal position, and a methyl ester group at the opposing end. The IUPAC name methyl 14-bromo-3,6,9,12-tetraoxatetradecanoate reflects this arrangement, with the PEG spacer providing hydrophilicity () balanced by the bromoalkane and ester functionalities . Key physicochemical parameters include:
Property | Value |
---|---|
Exact Mass | 328.05 g/mol |
Elemental Composition | C 40.14%, H 6.43%, Br 24.27% |
LogP (Predicted) | 1.2 ± 0.3 |
Aqueous Solubility | >50 mM in DMSO |
Thermal Stability | Stable up to 150°C |
The compound’s solubility profile allows formulation in polar aprotic solvents (DMSO, DMF) while maintaining compatibility with aqueous biological buffers .
Spectroscopic Identification
Characterization via NMR (400 MHz, CDCl) reveals distinct signals:
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δ 3.65–3.55 (m, 16H, PEG -OCHCHO-)
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δ 3.38 (t, J = 6.8 Hz, 2H, BrCHCHO-)
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δ 3.25 (s, 3H, COOCH)
Mass spectral analysis shows a molecular ion peak at m/z 329.19 [M+H] with isotopic patterning characteristic of bromine (1:1 ratio for /) .
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via a three-step sequence:
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PEG4 Diol Protection: Reaction of tetraethylene glycol with methyl chloroacetate yields methyl-PEG4-acetate (85% yield) .
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Terminal Bromination: Appel reaction using carbon tetrabromide and triphenylphosphine introduces the bromine terminus (72% yield) .
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Purification: Chromatography on silica gel (ethyl acetate/hexanes) followed by lyophilization achieves >98% purity .
Critical process parameters include strict anhydrous conditions (<50 ppm HO) and temperature control (<40°C) to prevent ether cleavage .
Scalability Challenges
Industrial production faces two key hurdles:
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Polyethylene Glycol Polydispersity: Commercial PEG4 often contains PEG3-PEG5 impurities, requiring fractional distillation (bp 250–270°C at 0.1 mmHg) before use .
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Bromine Displacement: Competing elimination reactions during bromination necessitate phase-transfer catalysis (e.g., TBAB) to maintain SN2 selectivity .
Applications in Targeted Protein Degradation
PROTAC Design and Optimization
Br-PEG4-methyl acetate serves as the linchpin in 78% of bromodomain-targeting PROTACs reported since 2022 . Its 18.4 Å linker length optimally positions warheads for VHL/CRBN ligase recruitment, as demonstrated in mTOR degraders like compound P1 (DC = 560 nM) . Comparative studies show:
Linker Length | Ternary Complex Stability (ΔG, kcal/mol) | Degradation Efficiency (%) |
---|---|---|
PEG2 | -8.2 ± 0.3 | 42 ± 5 |
PEG4 | -10.7 ± 0.1 | 81 ± 3 |
PEG6 | -9.1 ± 0.2 | 65 ± 6 |
The PEG4 spacer maximizes entropy-driven binding (ΔS = +3.2 kcal/mol·K) while minimizing steric clashes in the BRD9-VHL complex .
Antibody-Drug Conjugate (ADC) Engineering
In HER2-targeting ADCs, site-specific conjugation via the bromoacetate group achieves a drug-to-antibody ratio (DAR) of 3.8 ± 0.2, compared to 2.1 ± 0.4 for maleimide chemistry . The methyl ester enables controlled hydrolysis in serum (t = 6.5 h), preventing premature payload release .
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
In vitro hepatocyte studies (human, pooled) show:
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Esterase Hydrolysis: nmol/min/mg protein, μM
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CYP450 Metabolism: <5% involvement (CYP3A4 > 2C19)
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Plasma Protein Binding: 89.2% ± 1.5%
The PEG chain extends circulation half-life to 9.3 ± 0.8 h in murine models, a 4.7-fold improvement over non-PEGylated analogs .
Manufacturer | Purity | Price (USD/g) | Lead Time |
---|---|---|---|
Hodoodo Chemicals | >98% | 2,450 | 8–12 weeks |
MedChemExpress | >95% | 3,120 | 4–6 weeks |
Custom synthesis dominates 92% of orders, with academic institutions comprising 68% of purchasers .
Intellectual Property Landscape
Patent analysis (Derwent Innovation) identifies 23 active claims covering:
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PROTAC conjugates (US2024037892A1)
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ADC linker systems (EP4155354A1)
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Continuous flow synthesis methods (CN114853628A)
The compound’s utility in degrader-antibody conjugates represents a white space for novel IP development .
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